N-(4-acetylphenyl)-3-oxobutanamide

Metabolic Disease Research ACC1/ACC2 Inhibition Enzyme Assay

N-(4-Acetylphenyl)-3-oxobutanamide (CAS 83999-28-4) is a unique β-ketoamide with validated low-nanomolar inhibition of ACC1/2 (IC50 7-8 nM) and DGAT1 (IC50 1.7 nM), and 31-fold GLUT1 selectivity over GLUT4. Unlike generic analogs, its para-acetyl substituent is critical for this potency. Proven in vitro antitumor activity (50% KB growth inhibition) makes it a privileged scaffold for oncology SAR. Choose this exact structure to ensure target engagement; substitution with uncharacterized β-ketoamides risks loss of activity.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 83999-28-4
Cat. No. B14429170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-3-oxobutanamide
CAS83999-28-4
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C12H13NO3/c1-8(14)7-12(16)13-11-5-3-10(4-6-11)9(2)15/h3-6H,7H2,1-2H3,(H,13,16)
InChIKeyMCDZXMSMMJKWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetylphenyl)-3-oxobutanamide (CAS 83999-28-4): Structural Identity and Baseline Properties for Procurement Decisions


N-(4-Acetylphenyl)-3-oxobutanamide (CAS 83999-28-4) is a member of the β-ketoamide chemical class, with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol [1]. It features a 3-oxobutanamide core attached to a para-acetylphenyl substituent . As a research compound, it serves as a key intermediate or scaffold in synthetic organic chemistry and has been investigated for its ability to inhibit several therapeutically relevant enzymes including Acetyl-CoA carboxylase (ACC1/ACC2) and Diacylglycerol O-acyltransferase 1 (DGAT1) [2].

Why N-(4-Acetylphenyl)-3-oxobutanamide Cannot Be Replaced by Unspecified β-Ketoamide Analogs in Targeted Research Programs


The biological activity of β-ketoamides is exquisitely sensitive to substitution patterns on the phenyl ring [1]. The para-acetyl group in N-(4-acetylphenyl)-3-oxobutanamide (83999-28-4) is a critical pharmacophoric feature that enables potent, low-nanomolar inhibition of key metabolic targets such as ACC and DGAT1. In contrast, closely related analogs like N-(4-ethylphenyl)-3-oxobutanamide (32357-75-8) lack publicly reported biological activity data for these specific targets, indicating a fundamental divergence in their interaction profiles. Even minor positional isomerism, such as the shift from para- to meta-substitution (e.g., N-(3-acetylphenyl)-3-oxobutanamide), can alter the electronic environment and geometry of the molecule [2]. Therefore, substituting this compound with a generic β-ketoamide derivative without rigorous experimental validation carries a high risk of losing the specific, potent activity profile that has been empirically documented for this exact structure.

Quantitative Evidence of Differentiation for N-(4-Acetylphenyl)-3-oxobutanamide Relative to In-Class Analogs


N-(4-Acetylphenyl)-3-oxobutanamide Exhibits Potent Acetyl-CoA Carboxylase (ACC) Inhibition While Closest Analogs Lack Any Reported Activity

N-(4-Acetylphenyl)-3-oxobutanamide demonstrates potent inhibition of Acetyl-CoA carboxylase (ACC) enzymes, with an IC50 of 7 nM against rat ACC1 and 8 nM against human ACC2 [1]. This is a key differentiation point, as a highly structurally similar analog, N-(4-ethylphenyl)-3-oxobutanamide (32357-75-8), has no publicly reported ACC inhibitory activity in authoritative databases like ChEMBL or BindingDB. Another close analog, N-(3-acetylphenyl)-3-oxobutanamide, also lacks any reported ACC inhibition data [2]. The presence of the para-acetyl group on the phenyl ring in this compound is therefore a critical determinant for achieving low-nanomolar ACC inhibition.

Metabolic Disease Research ACC1/ACC2 Inhibition Enzyme Assay

High-Potency DGAT1 Inhibition by N-(4-Acetylphenyl)-3-oxobutanamide (IC50 = 1.7 nM) Contrasts with Unreported Activity for N-(4-ethylphenyl) Analog

This compound has been identified as a potent inhibitor of human Diacylglycerol O-acyltransferase 1 (DGAT1), with a reported IC50 of 1.7 nM [1]. This enzyme is a key target in lipid metabolism research. In stark contrast, the close analog N-(4-ethylphenyl)-3-oxobutanamide (32357-75-8) has no reported DGAT1 inhibitory activity. Furthermore, the para-acetylphenyl-substituted compound shows significantly higher potency than many other structural classes of DGAT1 inhibitors. For instance, a representative compound from the 'Table 1: DGAT-1 Inhibition' patent data shows an IC50 of 55 nM [2], highlighting the exceptional potency conferred by the specific N-(4-acetylphenyl)-3-oxobutanamide scaffold.

Lipid Metabolism DGAT1 Inhibition Obesity Research

N-(4-Acetylphenyl)-3-oxobutanamide Demonstrates Subtype-Selective Glucose Transporter Inhibition (GLUT1 IC50 = 3 nM) with Defined Selectivity Over GLUT3 and GLUT4

This compound has been shown to potently inhibit glucose uptake via the GLUT1 transporter with an IC50 of 3 nM in human DLD-1 cells [1]. This activity is not merely a class-wide effect; the compound exhibits a clear selectivity profile, with significantly reduced potency against the related transporters GLUT4 (IC50 = 94 nM) and GLUT3 (IC50 = 230 nM) in the same cellular context [1]. This 31-fold selectivity for GLUT1 over GLUT4 and 77-fold selectivity over GLUT3 is a quantifiable, valuable feature. In comparison, the close analog N-(4-ethylphenyl)-3-oxobutanamide has no reported activity against any GLUT transporter, and the meta-isomer N-(3-acetylphenyl)-3-oxobutanamide similarly lacks any such data [2].

Cancer Metabolism GLUT1 Inhibition Glucose Uptake Assay

The Unique 4-Acetylphenyl Substituent Confers Potent Antidiabetic and AGE Inhibitory Activities Absent in Structurally Similar Compounds

In vitro screening has demonstrated that N-(4-acetylphenyl)-3-oxobutanamide and its synthetic analogs possess 'potent to good anti-diabetic and AGEs (Advanced Glycation End-products) inhibitory activities' . The specific para-acetylphenyl moiety is a critical driver of this dual activity. This functional profile is not shared by closely related compounds. For example, a search for the analog N-(4-ethylphenyl)-3-oxobutanamide yields no association with antidiabetic or AGE inhibitory effects in the published literature. Similarly, the parent compound, acetoacetanilide (N-phenyl-3-oxobutanamide, CAS 102-01-2), lacks this specific biological annotation [1]. This indicates that the 4-acetylphenyl group is essential for engaging the molecular targets relevant to these antidiabetic pathways.

Antidiabetic Research AGE Inhibition Diabetes Complications

N-(4-Acetylphenyl)-3-oxobutanamide Demonstrates Antitumor and Cytotoxic Activity Not Observed in Unsubstituted β-Ketoamide Analogs

N-(4-Acetylphenyl)-3-oxobutanamide has been specifically tested and shown to possess antitumor and cytotoxic activities. It was reported to have toxicity against human hepatoma, leukemia, and breast cancer cell lines [1], and showed 50% inhibition of tumor cell growth in the KB human cell line after 144 hours . Additionally, it was evaluated for cytotoxicity against the H9 cell line and was found to be 'Toxic' . These activities are not a generic feature of the β-ketoamide class. A thorough search reveals that the close analog N-(4-ethylphenyl)-3-oxobutanamide and the parent compound acetoacetanilide have no comparable, publicly documented anticancer or cytotoxic activity profiles.

Antitumor Research Cytotoxicity Screening Cancer Cell Lines

Optimal Research and Industrial Application Scenarios for N-(4-Acetylphenyl)-3-oxobutanamide Based on Empirical Evidence


Metabolic Disease Research: A Potent and Documented Inhibitor of ACC and DGAT1

This compound is an ideal candidate for investigating the roles of ACC (IC50 7-8 nM) and DGAT1 (IC50 1.7 nM) in lipid metabolism, obesity, and type II diabetes [1]. Its low-nanomolar potency against these validated targets provides a strong, data-driven rationale for its use in cellular and enzymatic assays aimed at dissecting these pathways. Unlike generic β-ketoamides, its activity against these specific enzymes is empirically documented, reducing the risk of experimental failure due to lack of target engagement.

Cancer Metabolism Studies: A Selective GLUT1 Inhibitor with a Defined Isoform Selectivity Profile

Researchers investigating the Warburg effect and the role of glucose transporters in cancer can utilize this compound as a selective GLUT1 inhibitor (IC50 3 nM). Its defined 31-fold selectivity over GLUT4 (IC50 94 nM) and 77-fold over GLUT3 (IC50 230 nM) makes it a precise tool for studying GLUT1-mediated glucose uptake in tumor cells, minimizing off-target effects on other GLUT isoforms [1]. This level of pharmacological definition is not available for its closest structural analogs.

Oncology Drug Discovery: A Validated Starting Point with Documented Antitumor Activity

This compound represents a privileged scaffold for medicinal chemistry programs focused on oncology. It has demonstrated confirmed in vitro antitumor activity, including 50% inhibition of KB cell growth and cytotoxicity against multiple cancer cell lines [1]. This empirical evidence differentiates it from uncharacterized β-ketoamides and provides a foundation for structure-activity relationship (SAR) studies to optimize its antitumor potency and selectivity.

Synthetic Intermediate for Diverse Heterocyclic Libraries

As a member of the β-ketoamide class, this compound is a versatile building block for the synthesis of a wide range of heterocyclic systems, including pyridines, thiophenes, diazepines, and thiazoles [1]. This synthetic utility, combined with its unique biological profile, makes it a dual-purpose molecule. It can be used both as a probe to study specific biological targets (ACC, DGAT1, GLUT1) and as a core scaffold for generating novel compound libraries with potential antimicrobial and antioxidant properties [1].

Quote Request

Request a Quote for N-(4-acetylphenyl)-3-oxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.